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Introduction
Dihydroproscar, known scientifically as Finasteride, is a synthetic 4-azasteroid compound.[1]

[2] It is a highly specific competitive inhibitor of the steroid Type II 5α-reductase, an intracellular

enzyme responsible for the conversion of testosterone to the more potent androgen, 5α-

dihydrotestosterone (DHT).[1][2][3] Initially approved for the treatment of benign prostatic

hyperplasia (BPH), its mechanism of action has led to its widespread use in treating

androgenetic alopecia (male pattern baldness).[4][5][6] This technical guide provides an in-

depth overview of the chemical structure, physicochemical properties, and pharmacological

characteristics of Finasteride.

Chemical Structure and Identification
Finasteride is a white to off-white crystalline powder.[1][7] Its chemical structure is

characterized by a 4-azasteroid nucleus.

Table 1: Chemical Identification of Finasteride
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Identifier Value

IUPAC Name

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-tert-butyl-

9a,11a-dimethyl-7-oxo-

1,2,3,3a,3b,4,5,5a,6,9b,10,11-

dodecahydroindeno[5,4-f]quinoline-1-

carboxamide[8]

CAS Registry Number 98319-26-7[9]

Molecular Formula C23H36N2O2[8][9][10]

Molecular Weight 372.55 g/mol [1][3][10]

Synonyms Proscar, Propecia, MK-906, Finastid[8][11][12]

Physicochemical Properties
The physicochemical properties of Finasteride are crucial for its formulation, delivery, and

bioavailability.

Table 2: Physicochemical Properties of Finasteride

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Finasteride
https://webbook.nist.gov/cgi/cbook.cgi?ID=98319-26-7
https://pubchem.ncbi.nlm.nih.gov/compound/Finasteride
https://webbook.nist.gov/cgi/cbook.cgi?ID=98319-26-7
https://www.biocompare.com/pfu/111790/soids/2423607/Chemicals_and_Reagents/Finasteride
https://www.accessdata.fda.gov/apology_objects/abuse-detection-apology.html
https://www.drugs.com/pro/finasteride.html
https://www.biocompare.com/pfu/111790/soids/2423607/Chemicals_and_Reagents/Finasteride
https://pubchem.ncbi.nlm.nih.gov/compound/Finasteride
https://jglobal.jst.go.jp/en/detail?JGLOBAL_ID=200907039784114108
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9433852.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b195192?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

Melting Point Approximately 250°C to 262°C[1][7][8][13]

Solubility

Freely soluble in chloroform, ethanol, methanol,

and n-propanol.[1][8] Sparingly soluble in

propylene glycol and polyethylene glycol 400.[8]

Practically insoluble in water.[1][3]

pKa 14.17 ± 0.70 (Predicted)[14]

Polymorphism

Exists in at least two polymorphic forms,

designated as Form I and Form II.[15][16] These

forms can be distinguished by techniques such

as X-ray powder diffraction (XRPD), Fourier-

transform infrared spectroscopy (FT-IR), and

differential scanning calorimetry (DSC).[17] The

polymorphism can affect the solubility and

dissolution properties of the compound.[15]

Pharmacological Properties
Finasteride's therapeutic effects are a direct result of its potent and selective inhibition of 5α-

reductase.

Table 3: Pharmacological and Pharmacokinetic Properties of Finasteride
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Property Description

Mechanism of Action

Competitive and specific inhibitor of Type II 5α-

reductase.[1][3] It forms a stable enzyme

complex, leading to a significant reduction in the

conversion of testosterone to

dihydrotestosterone (DHT).[1][3] It has no

affinity for the androgen receptor.[1][2]

Pharmacodynamics

A single 5 mg oral dose can produce a rapid

reduction in serum DHT concentration, with the

maximum effect observed 8 hours after the first

dose.[1] Daily dosing reduces serum DHT by

approximately 70% and prostatic DHT levels by

up to 90%.[1][14][18]

Oral Bioavailability
Approximately 65% and is not affected by food.

[14][18]

Plasma Protein Binding Approximately 90%[2][14]

Metabolism

Metabolized to five different metabolites, two of

which are active but possess less than 20% of

the 5α-reductase inhibitory activity of the parent

compound.[2]

Elimination Half-life
5 to 6 hours in men aged 18-60, and 8 hours in

men over 70.[14]

Excretion

Approximately 39% of a dose is excreted in the

urine as metabolites, and 57% is excreted in the

feces.[1]

Signaling Pathway
Finasteride's primary impact is on the androgen signaling pathway by reducing the levels of the

potent androgen DHT.
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Caption: Mechanism of action of Finasteride in the androgen signaling pathway.

Experimental Protocols
Quantification of Finasteride in Human Plasma by LC-
MS/MS
This protocol provides a general workflow for the determination of Finasteride in biological

matrices, based on published methodologies.[19][20][21]
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Caption: General experimental workflow for Finasteride quantification.
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Methodology Details:

Sample Preparation: A small volume of plasma (e.g., 0.1-0.2 mL) is used.[19][21] An internal

standard, such as pantoprazole or beclomethasone, is added to the plasma sample.[19][21]

Liquid-liquid extraction is performed using an organic solvent like methyl tert-butyl ether or

ethyl acetate to isolate Finasteride and the internal standard.[19][21] The organic layer is

then separated and evaporated to dryness. The residue is reconstituted in the mobile phase

before injection into the LC-MS/MS system.

Chromatographic Separation: A reversed-phase C18 column is typically used for separation.

[19] The mobile phase often consists of a mixture of an organic solvent (e.g., methanol or

acetonitrile) and an aqueous solution (e.g., water with formic acid or ammonium acetate).[19]

[21] A gradient elution may be employed to optimize separation.

Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer

with an electrospray ionization (ESI) source operating in positive ionization mode.[19]

Quantification is achieved through multiple reaction monitoring (MRM) of specific precursor-

to-product ion transitions for both Finasteride (e.g., m/z 373.4 → 305.3) and the internal

standard.[19]

Data Analysis: A calibration curve is constructed by plotting the peak area ratio of Finasteride

to the internal standard against the concentration of the calibration standards. The

concentration of Finasteride in the plasma samples is then determined from this curve. The

linear range for quantification is typically from 0.2 or 1.0 ng/mL to 100 ng/mL.[19][20][21]

Characterization of Finasteride Polymorphs
The existence of different polymorphic forms of Finasteride necessitates their characterization

to ensure product quality and consistency.

Techniques:

X-Ray Powder Diffraction (XRPD): This is a primary technique for identifying and quantifying

different polymorphic forms based on their unique diffraction patterns.[17]

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can differentiate between

polymorphs by detecting variations in the vibrational modes of the molecules in the crystal
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lattice.[17]

Differential Scanning Calorimetry (DSC): DSC measures the differences in heat flow into a

sample and a reference as a function of temperature. This can be used to determine the

melting points and phase transition temperatures of different polymorphs.[17]

Experimental Approach:

Sample Preparation: Pure samples of each polymorph (Form I and Form II) are required as

reference standards. Mixtures of the two forms in known ratios are prepared for quantitative

analysis.

Analysis: Each sample (pure forms and mixtures) is analyzed using XRPD, FT-IR, and DSC.

Data Interpretation: The resulting diffractograms, spectra, and thermograms are compared to

identify characteristic peaks or thermal events for each polymorph. For quantitative analysis,

calibration curves can be generated based on the peak intensities or areas from the

prepared mixtures.

Conclusion
Finasteride is a well-characterized small molecule with a specific and potent mechanism of

action. Its chemical and physical properties are well-defined, although the existence of

polymorphism requires careful control during manufacturing. The understanding of its

pharmacological profile has enabled its successful application in the treatment of BPH and

androgenetic alopecia. The analytical methods for its quantification are robust and sensitive,

facilitating pharmacokinetic and clinical studies. This guide provides a foundational technical

overview for professionals involved in the research and development of Finasteride and related

compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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